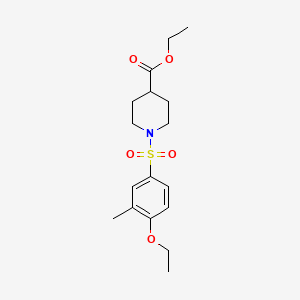
N-(2-(benzofuran-2-yl)-2-methoxyethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzofuran-2-yl)-2-methoxyethyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BFTC and is a member of the thiophene family of compounds. BFTC is a synthetic compound that is used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The realm of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. Specifically, furans have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have synthesized novel furan derivatives and evaluated their effectiveness against various bacterial strains. These compounds could potentially serve as the foundation for developing more effective and secure antimicrobial agents.
Anticancer Potential
Benzofuran derivatives, closely related to furans, have shown promise in cancer research. Substituted benzofurans exhibit dramatic anticancer activities, inhibiting cell growth in different types of cancer cells. For instance, compound 36 (Fig. 8) demonstrated significant inhibitory effects in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into the antitumor mechanisms of benzofuran derivatives could lead to breakthroughs in cancer therapy.
Wirkmechanismus
Target of Action
Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or ion channels involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . For example, benzofuran derivatives have been shown to exhibit anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
The properties of benzofuran derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide may also have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity of benzofuran derivatives .
Eigenschaften
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-15(9-17-16(18)12-6-7-21-10-12)14-8-11-4-2-3-5-13(11)20-14/h2-8,10,15H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXDQFGYPGXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC=C1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-methoxyethyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)
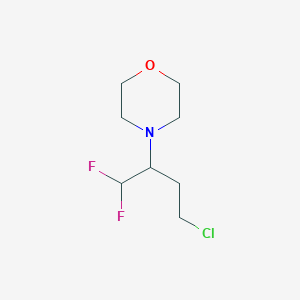
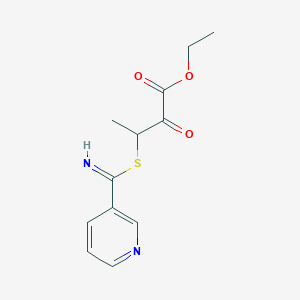
![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)



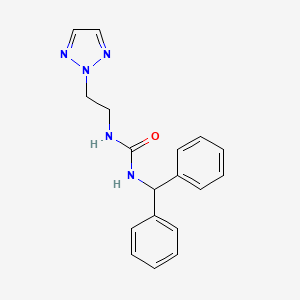
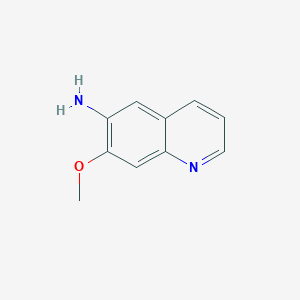
![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)
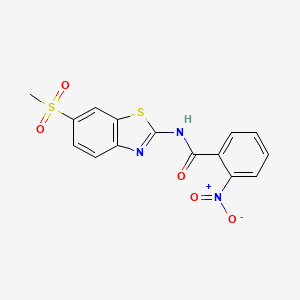
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)
